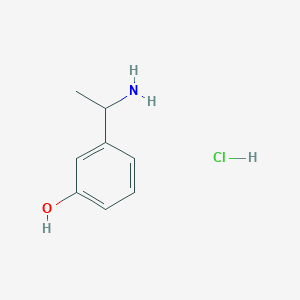![molecular formula C13H10ClN3O B6143983 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine CAS No. 949328-70-5](/img/structure/B6143983.png)
2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine (CMFP) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the furopyrimidine family and is a derivative of the phenylpyrimidine group. It is a white crystalline solid that is soluble in water and other organic solvents. CMFP has been used in a variety of laboratory experiments, including studies of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine has been used in a variety of scientific research applications. It has been studied for its potential as a drug target, as it has been shown to bind to several proteins involved in cellular processes. It has also been studied for its potential as a therapeutic agent, as it has been found to modulate the activity of several enzymes involved in metabolic pathways. Additionally, this compound has been used as a marker for the presence of certain proteins, as it has been found to bind to specific proteins in a cell and can be used to detect the presence of these proteins.
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine is not fully understood, but it is thought to involve the binding of the compound to specific proteins in the cell. It has been found to bind to several proteins involved in cellular processes, including enzymes involved in metabolic pathways. Additionally, this compound has been found to modulate the activity of several enzymes, suggesting that it may act as an allosteric modulator of these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several laboratory experiments. It has been found to modulate the activity of several enzymes involved in metabolic pathways, suggesting that it may have a role in regulating metabolic processes. Additionally, it has been found to bind to several proteins involved in cellular processes, suggesting that it may have a role in regulating cellular activities. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine in laboratory experiments has several advantages. It is a relatively stable compound, and it can be synthesized using a variety of methods. Additionally, it has been found to bind to several proteins involved in cellular processes, making it a useful tool for studying these proteins. However, there are several limitations to the use of this compound in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to purify, as it can be contaminated with other compounds.
Zukünftige Richtungen
The potential future directions for 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine research are numerous. One potential direction is the development of new synthesis methods for this compound. Additionally, further research could be done to explore the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential role in regulating metabolic processes. Additionally, further research could be done to explore the potential uses of this compound as a marker for the presence of certain proteins. Finally, further research could be done to explore the potential applications of this compound in drug discovery and development.
Synthesemethoden
The synthesis of 2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine has been studied extensively, and several methods have been developed. The most common method is the direct synthesis from 2-chloromethyl-6-phenylpyrimidine. This involves the reaction of the pyrimidine with an excess of chloromethylating reagent, such as thionyl chloride, in an inert solvent, such as dichloromethane. The reaction is then quenched with an aqueous solution of sodium hydroxide, and the resulting product is purified by recrystallization. Other methods of synthesis include the reaction of 2-chloromethyl-6-phenylpyrimidine with an amine, such as 2-amino-6-phenylpyrimidine, in the presence of a base, such as potassium carbonate, and the reaction of 2-chloromethyl-6-phenylpyrimidine with a sulfonyl chloride, such as 2-chloromethyl-6-phenylsulfonyl chloride, in the presence of a base, such as triethylamine.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-7-11-16-12(15)9-6-10(18-13(9)17-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFHAURLPMNBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=C(N=C3O2)CCl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B6143924.png)

![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B6143930.png)


![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)




